molecular formula C29H20N2O5S B2480075 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide CAS No. 441290-12-6

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide

Cat. No. B2480075
CAS RN: 441290-12-6
M. Wt: 508.55
InChI Key: UVJBWQKVSRWSDT-UHFFFAOYSA-N
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Description

The compound 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide, also known as DIAS-4, is a novel chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its potential use in various applications.

Scientific Research Applications

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has also been shown to have neuroprotective effects and can reduce inflammation in the brain.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide is not fully understood, but studies have shown that it inhibits the activity of various enzymes and proteins involved in cancer growth and inflammation. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in cancer growth and progression. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide also inhibits the activity of NF-κB, a protein involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has various biochemical and physiological effects. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been shown to induce apoptosis in cancer cells, reduce inflammation in the brain, and protect against oxidative stress. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has also been shown to inhibit the growth of cancer cells and reduce the size of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has also been shown to have neuroprotective effects and can reduce inflammation in the brain. However, one of the limitations of using 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many future directions for the study of 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide. One direction is to further investigate its potential use in cancer treatment and neuroprotection. Another direction is to study its potential use in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies can focus on improving the solubility of 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in water to make it more suitable for in vivo studies.
Conclusion:
In conclusion, 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide is a novel chemical compound that has shown promising results in scientific research. It has been synthesized using various methods and has been studied for its potential use in cancer treatment, neuroprotection, and anti-inflammatory therapy. 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has the ability to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the brain. While there are limitations to using 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in lab experiments, there are many future directions for the study of this compound.

Synthesis Methods

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most common method used for the synthesis of 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide is the Suzuki-Miyaura coupling reaction, which involves the reaction between 4-bromo-N-(9,10-dioxoanthracen-2-yl)benzamide and 2,3-dihydroindole-1-sulfonyl chloride in the presence of a palladium catalyst.

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N2O5S/c32-27-22-6-2-3-7-23(22)28(33)25-17-20(11-14-24(25)27)30-29(34)19-9-12-21(13-10-19)37(35,36)31-16-15-18-5-1-4-8-26(18)31/h1-14,17H,15-16H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJBWQKVSRWSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide

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